N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide
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Overview
Description
N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide is an organic compound with the molecular formula C12H21NO2 This compound features a cyclooctyl ring substituted with a hydroxymethyl group and an amide group attached to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide typically involves the following steps:
Formation of the Cyclooctyl Ring: The cyclooctyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions using formaldehyde and a suitable catalyst.
Amidation Reaction: The final step involves the reaction of the hydroxymethylcyclooctyl compound with prop-2-enamide under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Formation of N-[1-(Carboxymethyl)cyclooctyl]prop-2-enamide.
Reduction: Formation of N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(Hydroxymethyl)acrylamide: Similar structure but with an acrylamide moiety instead of a cyclooctyl ring.
N-(2-Hydroxypropyl)methacrylamide: Contains a hydroxypropyl group instead of a hydroxymethyl group.
N-(Hydroxymethyl)cyclohexylprop-2-enamide: Similar structure but with a cyclohexyl ring instead of a cyclooctyl ring.
Uniqueness
N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide is unique due to its cyclooctyl ring, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
N-[1-(hydroxymethyl)cyclooctyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-2-11(15)13-12(10-14)8-6-4-3-5-7-9-12/h2,14H,1,3-10H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKCPHQBXYEAMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCCCCCC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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